(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine
Description
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine (CAS: 893639-03-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It features a fused cyclopentane-isoxazole ring system substituted with an aminomethyl group. This compound is of interest in medicinal chemistry due to the isoxazole moiety’s prevalence in bioactive molecules, though its specific biological activity remains understudied compared to structurally related derivatives .
Synthetic routes to similar cyclopenta-isoxazole systems involve reactions of hydroxylamine-O-sulfonate with enaminones or diketones, as demonstrated in the preparation of 5,6-dihydro-4H-cyclopenta[c]isoxazoles .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c8-4-6-5-2-1-3-7(5)10-9-6/h1-4,8H2 |
InChI Key |
PJFFBGJVMFCXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ON=C2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . This reaction can be catalyzed by various agents, including gold catalysts, and can be performed under mild conditions such as room temperature .
Industrial Production Methods
Industrial production of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for rapid and efficient production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Isoxazole vs. Thiophene and Isothiazole Derivatives
The compound’s structural relatives include thiophene and isothiazole derivatives, which differ in the heteroatom composition of their aromatic rings. Key examples and their properties are summarized below:
Key Observations:
Heteroatom Effects: The isoxazole ring (O and N) in the target compound contrasts with the thiophene (S and C) and isothiazole (S and N) systems. The hydrochloride salt of the isothiazole derivative (CAS: 1365965-56-5) demonstrates higher molecular weight and altered solubility compared to the isoxazole-based amine .
Biological Activity: Thiophene derivatives like Compound 24 show potent antiproliferative activity against breast cancer (MCF7) with IC₅₀ values in the nanomolar range, attributed to tyrosine kinase inhibition . No biological data are available for the target isoxazole compound or its isothiazole analogues, highlighting a gap in current research .
Synthetic Accessibility: Cyclopenta-isoxazoles are synthesized via reactions of hydroxylamine-O-sulfonate with diketones or enaminones, yielding high-purity products . Thiophene derivatives require more complex functionalization, such as sulfamoyl and pyrimidinyl groups, to achieve bioactivity .
Pharmacological Potential and Limitations
- Thiophene Derivatives : The strong activity of Compound 24 (IC₅₀ = 30.8 nM) suggests that sulfur-containing heterocycles may outperform oxygen-based systems in kinase-targeted therapies .
- Its aminomethyl group could offer unique interactions with biological targets if studied further .
- Isothiazole Derivatives: Limited to safety data (e.g., GHS compliance), these compounds’ applications remain speculative without pharmacological profiling .
Biological Activity
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine
- Molecular Formula : CHNO
- Molecular Weight : 124.14 g/mol
- CAS Number : 1501010-40-7
Biological Activity Overview
The biological activity of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Case Study : In vitro studies demonstrated that derivatives of isoxazoles showed micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells, with IC values in the range of 10 µM .
Neurotransmitter Modulation
The compound has also been investigated for its effects on neurotransmitter systems:
- Mechanism : It may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and neurological disorders.
- Research Findings : Animal studies revealed that administration of related isoxazole compounds resulted in increased levels of serotonin in the brain, suggesting potential applications in treating depression and anxiety disorders.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Cell Lines/Models | IC Values |
|---|---|---|---|
| Anti-Cancer | Induces apoptosis | A549, HeLa, B16F10 | ~10 µM |
| Neurotransmitter Modulation | Increases serotonin levels | Rodent models | Not specified |
Case Studies
- Study on Cancer Cell Lines :
- Neuropharmacological Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
